molecular formula C11H17N3 B2869228 1-(6-Methylpyrazin-2-yl)azepane CAS No. 2123467-24-1

1-(6-Methylpyrazin-2-yl)azepane

Cat. No.: B2869228
CAS No.: 2123467-24-1
M. Wt: 191.278
InChI Key: BSFKIRZWCYKROM-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)azepane is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a pyrazine ring linked to an azepane heterocycle. Azepanes, seven-membered rings containing one nitrogen atom, are recognized as privileged scaffolds in pharmaceutical research for their ability to improve the physicochemical and pharmacokinetic properties of drug candidates . The 6-methylpyrazin-2-yl moiety is a key structural feature found in other research compounds, such as derivatives investigated for their potential as synthetic intermediates in the one-pot synthesis of 6-methylpyrazin-2(1H)-one derivatives . While the specific biological activity and research applications of this compound are to be determined by the investigator, its molecular structure suggests potential utility as a building block in organic synthesis or as a core template in the design of novel molecules for high-throughput screening and combinatorial chemistry applications . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic use, therapeutic use, or personal consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFKIRZWCYKROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrazin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methylpyrazine with azepane derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyrazin-2-yl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The azepane and pyrazine rings can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(6-Methylpyrazin-2-yl)azepane

This compound is a chemical compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring an azepane ring fused with a methyl-substituted pyrazine ring, gives it distinct chemical and biological properties, making it valuable in various applications.

Applications Overview

  • Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored as a potential therapeutic agent due to its unique structural features. Novel azepane derivatives have been evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition .
  • Industry: It is utilized in developing novel materials and chemical processes.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves cyclization of precursors under specific conditions, such as the reaction of 6-methylpyrazine with azepane derivatives in the presence of a catalyst. Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity, often including continuous flow reactors and advanced purification techniques.

This compound can undergo various chemical reactions:

  • Oxidation: Forming corresponding oxides or other oxidized derivatives.
  • Reduction: Yielding reduced forms of the compound, potentially altering its chemical properties.
  • Substitution: The azepane and pyrazine rings can undergo substitution reactions, where functional groups are replaced with other substituents.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Pyrazinyl Piperidine/Azepane Derivatives

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Feature
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 930111-02-7 185–186.5 High crystallinity
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₂ 886851-58-7 151–152 Lower thermal stability
1-(6-Methylpyrazin-2-yl)piperid-3-yl methanol C₁₁H₁₇N₃O 937795-91-0 68–70.5 Reduced steric hindrance

Table 2: Psychoactive Azepane Isomers vs. Piperidine Counterparts

Compound Pair Key Structural Difference Analytical Method for Differentiation Regulatory Status (Example)
AM-2233 vs. Azepane Isomer Piperidine → Azepane ring expansion LC-MS, NMR Monitored in Europe (2012)
AB-005 vs. Azepane Isomer Piperidine → Azepane substitution GC/IR Listed in Germany (2012)

Biological Activity

1-(6-Methylpyrazin-2-yl)azepane is a heterocyclic compound characterized by a unique structure that combines a seven-membered azepane ring with a pyrazine ring substituted at the 6-position with a methyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

Molecular Formula: C9H12N2
Molecular Weight: Approximately 164.21 g/mol
Structural Features:

  • Contains both azepane and pyrazine rings.
  • The methyl group at the 6-position enhances its biological activity.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit effectiveness against various bacterial strains. For instance, studies indicate that pyrazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Preliminary findings suggest potential antitumor effects, although specific studies on this compound are still needed. Similar azepane derivatives have been explored as anticancer agents due to their ability to interfere with cancer cell proliferation and survival pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaKey Features
This compound C9H12N2Contains both azepane and pyrazine rings
Azepane C7H13NSimple cyclic amine; used in drug synthesis
6-Methylpyrazine C7H8N2Known for flavoring; potential antimicrobial effects
N-Aryl Azepanes VariesUsed in synthesis of non-fused N-aryl derivatives

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Antimicrobial Activity Study:
    • A study demonstrated that pyrazine derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell death.
  • Anticancer Research:
    • Research on azepane derivatives indicated their ability to inhibit tumor growth in vitro. These compounds were found to induce apoptosis in cancer cells by activating caspase pathways.
  • Pharmacological Interaction Studies:
    • Interaction studies involving similar compounds have shown varying degrees of affinity for cytochrome P450 enzymes, suggesting that further investigation into the pharmacokinetic properties of this compound is warranted.

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